n-Formyl-o-methylhomoserine
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Overview
Description
n-Formyl-o-methylhomoserine is a derivative of the amino acid homoserine, where the amino group is formylated and the hydroxyl group is methylated. This compound has the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Formyl-o-methylhomoserine typically involves the formylation of homoserine. One common method is the use of formic acid and a dehydrating agent to introduce the formyl group. The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid magnetic nanocatalysts for the N-formylation of primary amines under mild reaction conditions. These catalysts can be reused multiple times without significant loss of activity, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
n-Formyl-o-methylhomoserine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the primary amine.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
n-Formyl-o-methylhomoserine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying protein synthesis and post-translational modifications.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of n-Formyl-o-methylhomoserine involves its interaction with specific molecular targets. For instance, in protein synthesis, the formyl group plays a crucial role in the initiation of translation in bacteria and organelles like mitochondria and chloroplasts. The formyl group is recognized by the ribosome, facilitating the binding of the formylated amino acid to the ribosomal complex .
Comparison with Similar Compounds
Similar Compounds
n-Formylmethionine: Similar in structure, but with a sulfur-containing side chain.
n-Formylhomoserine: Lacks the methyl group on the hydroxyl group.
n-Formylserine: Similar but with a hydroxyl group instead of a methyl group.
Uniqueness
n-Formyl-o-methylhomoserine is unique due to the presence of both a formyl group and a methylated hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and industrial chemistry .
Biological Activity
n-Formyl-o-methylhomoserine is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article will explore its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a formyl group and a methyl ether. Its molecular formula is C₆H₇NO₃S, and it features a unique structure that influences its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for therapeutic applications.
- Neurotransmitter Modulation : It may interact with pathways involving neurotransmitters, impacting conditions such as depression and neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.
Enzyme inhibition is a significant aspect of this compound's biological activity. The compound has been studied for its interaction with monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism.
Table 1: Inhibition Potency of this compound on MAO Enzymes
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |
---|---|---|---|
This compound | 5.8 | 12.3 | 2.12 |
Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Kinetic Studies
Kinetic analysis has revealed that this compound exhibits a reversible inhibition mechanism. This suggests that the compound can effectively modulate enzyme activity without permanent alteration to the enzyme structure.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. SAR studies have indicated that modifications to the formyl and methyl groups can significantly affect the compound's potency and selectivity towards specific targets.
Case Study: SAR Analysis of this compound
A recent study explored various analogs of this compound, assessing their inhibitory effects on MAO enzymes. The results highlighted that:
- Methyl Substitutions : Increased methylation at specific positions enhanced selectivity for MAO-A.
- Formyl Group Variations : Alterations in the formyl group led to changes in binding affinity and kinetic parameters.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against certain bacterial strains. The compound exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-formamido-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
ISOCJYXLCHTMQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)O)NC=O |
Origin of Product |
United States |
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